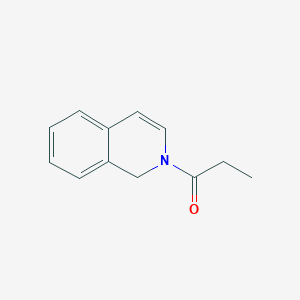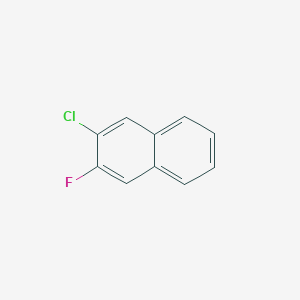
2-Chloro-3-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF It is a derivative of naphthalene, where two hydrogen atoms are substituted by chlorine and fluorine atoms at the 2nd and 3rd positions, respectively
Preparation Methods
The synthesis of 2-Chloro-3-fluoronaphthalene can be achieved through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, 2-fluoronaphthalene can be synthesized by reacting 2-naphthol with para-toluene sulfochloride, followed by a reaction with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper . The resulting 2-fluoronaphthalene can then be chlorinated to obtain this compound.
Industrial production methods often involve similar halogenation reactions but are optimized for large-scale synthesis. These methods typically use readily available starting materials and aim to maximize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
2-Chloro-3-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions, similar to other naphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
2-Chloro-3-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology and Medicine: Naphthalene derivatives, including this compound, are studied for their potential biological activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoronaphthalene in chemical reactions typically involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and fluorine atoms. This activation facilitates nucleophilic substitution reactions by stabilizing the transition state and intermediate species. In coupling reactions, the compound acts as an electrophile, participating in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
2-Chloro-3-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:
2-Chloronaphthalene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoronaphthalene: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.
1-Chloronaphthalene: The chlorine atom is positioned differently, leading to different chemical properties and reactivity patterns.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as it combines the reactivity patterns of both halogens, allowing for a broader range of chemical transformations.
Properties
Molecular Formula |
C10H6ClF |
|---|---|
Molecular Weight |
180.60 g/mol |
IUPAC Name |
2-chloro-3-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H |
InChI Key |
SQFAQAOTBQMXEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
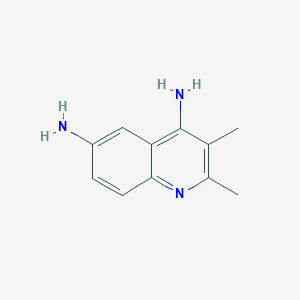
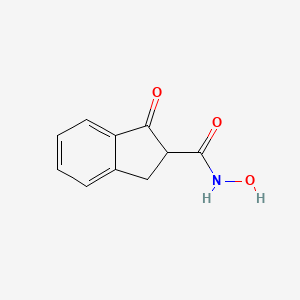
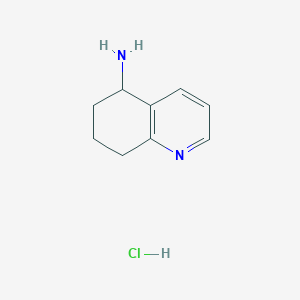
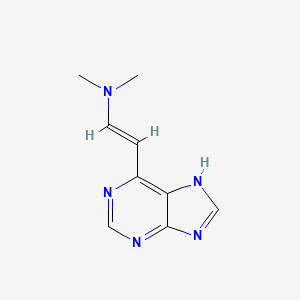
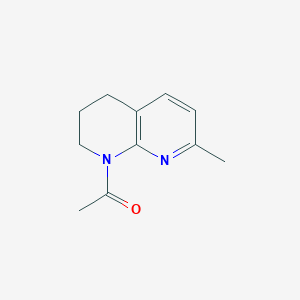
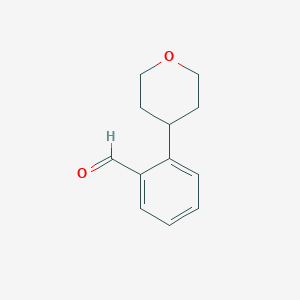


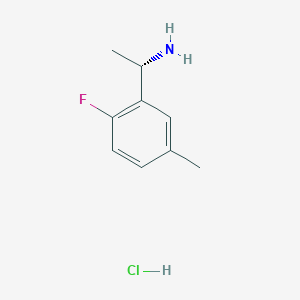
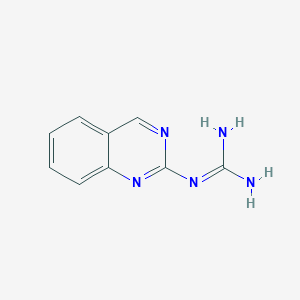
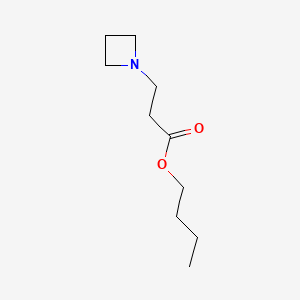
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
